molecular formula C11H6FN3 B8631073 2-Fluoro-3-(pyrimidin-5-yl)benzonitrile

2-Fluoro-3-(pyrimidin-5-yl)benzonitrile

Cat. No.: B8631073
M. Wt: 199.18 g/mol
InChI Key: ILJKTYOSGRYYPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-3-(pyrimidin-5-yl)benzonitrile is a useful research compound. Its molecular formula is C11H6FN3 and its molecular weight is 199.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H6FN3

Molecular Weight

199.18 g/mol

IUPAC Name

2-fluoro-3-pyrimidin-5-ylbenzonitrile

InChI

InChI=1S/C11H6FN3/c12-11-8(4-13)2-1-3-10(11)9-5-14-7-15-6-9/h1-3,5-7H

InChI Key

ILJKTYOSGRYYPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C2=CN=CN=C2)F)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A sealed tube apparatus was charged with a solution containing 5-bromopyrimidine (1 g, 6.29 mmol), sodium carbonate (3.33 g, 31.4 mmol), and 3-cyano-2-fluorophenylboronic acid (1.037 g, 6.29 mmol) in a mixture of DME (Ratio: 2, Volume: 31.4 ml), water (Ratio: 1.000, Volume: 15.72 ml), and EtOH (Ratio: 1.000, Volume: 15.72 ml) at ambient temperature. Tetrakis(triphenylphosphine) palladium(0) (0.363 g, 0.314 mmol) was then added and the system was purged with nitrogen, sealed, and heated to 70° C. for 12 h. The vessel was cooled to room temperature and diluted with EtOAc and water. The mixture was further diluted with brine and extracted three times with EtOAc. The combined organics were dried over MgSO4, filtered, and concentrated to give the crude product. The crude material was purified by flash chromatography on silica using an ISCO machine (40 g SiO2 column, 40 mL/min, 0-40% EtOAc/hexanes over 15 minutes, tr=8 minutes) to afford the title compound (300 mg, 24%). ESI MS (M+H)+=200.0. 1H NMR (400 MHz, DMSO-d6) δ ppm 9.28 (1 hr, s), 9.09 (2 hr, d, J=1.54 Hz), 8.02-8.12 (2 hr, m), 7.59 (1 hr, t, J=7.81 Hz).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.33 g
Type
reactant
Reaction Step One
Quantity
1.037 g
Type
reactant
Reaction Step One
Name
Quantity
15.72 mL
Type
reactant
Reaction Step Two
Name
Quantity
31.4 mL
Type
solvent
Reaction Step Two
Name
Quantity
15.72 mL
Type
solvent
Reaction Step Two
Quantity
0.363 g
Type
catalyst
Reaction Step Three
Yield
24%

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